An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-5,6-diamine
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to purine bases allows for interaction with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[4][5] Notably, several FDA-approved drugs, such as the anti-cancer agent Entrectinib and the antiemetic Granisetron, feature the indazole core, underscoring its therapeutic relevance.[3][6]
1H-Indazole-5,6-diamine, the subject of this guide, is a key synthetic intermediate for the development of novel therapeutic agents. The two adjacent amino groups on the benzene ring offer versatile handles for further chemical modifications, enabling the construction of complex molecular architectures and the exploration of new chemical space. This guide provides a comprehensive overview of the core physicochemical properties of 1H-Indazole-5,6-diamine, offering both theoretical data and detailed experimental protocols for their determination.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | PubChem[7] |
| Molecular Weight | 148.17 g/mol | PubChem[7] |
| XLogP3 | 0.2 | PubChem[7] |
| Hydrogen Bond Donor Count | 3 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
| Rotatable Bond Count | 0 | PubChem[7] |
XLogP3 is a computed measure of hydrophobicity and plays a crucial role in predicting the pharmacokinetic behavior of a compound.
Experimental Determination of Physicochemical Properties
For researchers seeking to validate and expand upon the predicted data, the following section outlines detailed, field-proven methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered 1H-Indazole-5,6-diamine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate melting point determination. Rapid heating can result in a broad and erroneously high melting range.
Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.
Experimental Protocol:
-
Preparation of Saturated Solution: An excess amount of 1H-Indazole-5,6-diamine is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Trustworthiness of the Protocol: This protocol is self-validating by ensuring that a solid excess of the compound is present throughout the equilibration period, guaranteeing that the measured concentration represents the true thermodynamic solubility.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms like 1H-Indazole-5,6-diamine, the pKa values indicate the extent of protonation at different physiological pH values, which significantly impacts its absorption and distribution. Potentiometric titration is a common method for pKa determination.
Experimental Protocol:
-
Sample Preparation: A precise amount of 1H-Indazole-5,6-diamine is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Expertise in Action: The choice of solvent is critical. For poorly water-soluble compounds, a co-solvent system may be necessary. However, the pKa value obtained will be an apparent pKa (pKaapp) and may need to be extrapolated to aqueous conditions.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features for 1H-Indazole-5,6-diamine:
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the indazole ring system. The specific chemical shifts and coupling patterns will depend on the electronic environment of each proton.
-
Amine Protons: Broad signals corresponding to the protons of the two amino groups (-NH₂). The chemical shift of these protons can vary depending on the solvent and concentration.
-
Indazole N-H Proton: A broad singlet for the proton on the indazole nitrogen.
Expected ¹³C NMR Spectral Features:
-
Signals in the aromatic region (typically δ 100-150 ppm) corresponding to the seven carbon atoms of the indazole ring. The carbons attached to the nitrogen atoms will have distinct chemical shifts.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A few milligrams of 1H-Indazole-5,6-diamine are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, integration, and coupling constants are analyzed to elucidate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands for 1H-Indazole-5,6-diamine:
-
N-H Stretching: Broad absorptions in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the amino groups and the indazole ring.
-
C=C and C=N Stretching: Absorptions in the region of 1500-1650 cm⁻¹ characteristic of the aromatic ring system.
-
N-H Bending: Absorptions in the region of 1550-1650 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum for 1H-Indazole-5,6-diamine:
-
Molecular Ion Peak (M⁺): A peak at an m/z value corresponding to the molecular weight of the compound (148.17).
-
Fragmentation Peaks: Peaks corresponding to the characteristic fragmentation of the indazole ring and the loss of amino groups.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector.
Synthesis and Application in Drug Discovery
1H-Indazole-5,6-diamine is a valuable building block for the synthesis of a wide range of biologically active molecules. Its diamino functionality allows for the construction of fused heterocyclic systems and the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, it can serve as a precursor for the synthesis of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5]
The synthesis of 1H-Indazole-5,6-diamine itself typically involves the reduction of a corresponding dinitro-indazole precursor. The choice of reducing agent and reaction conditions is critical to achieve high yields and purity.
Caption: General synthetic workflow for 1H-Indazole-5,6-diamine and its application.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 1H-Indazole-5,6-diamine. It is recommended to consult the Safety Data Sheet (SDS) for detailed information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
1H-Indazole-5,6-diamine is a molecule of significant interest to the pharmaceutical and chemical research communities. While comprehensive experimental data on its physicochemical properties is still emerging, this guide provides a solid foundation based on computed values and established analytical protocols. The methodologies detailed herein empower researchers to independently determine these critical parameters, thereby facilitating the advancement of drug discovery programs that utilize this versatile indazole scaffold. The continued exploration of 1H-Indazole-5,6-diamine and its derivatives holds great promise for the development of novel therapeutics to address unmet medical needs.
References
- Chaudhari, R. (2019).
- Cheekavolu, C., & Muniappan, M. (2016). In vivo and in vitro anti-inflammatory activity of indazole and its derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01–FF06.
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- Gaikwad, S., et al. (2022). In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3, 4-dimethyl substituted 4, 5, 6, 7- tetrahydro-1H-indazole derivatives.
- Hu, H., et al. (2022). Discovery of 3,5-substituted 6-azaindazoles as potent pan. Chin. J. Org. Chem., 42, 590.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health (NIH). [Link]
- Janardhanan, J., et al. (2018). Synthesis of N-aryl-5-hydroxy indazoles via a modified aza-Nenitzsescu reaction between hydrazone and pbenzoquinone.
- Jones, G., et al. (2009).
- Keating, J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Chemistry, 17, 1939–1951.
- Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver (I)
- Lee, J., et al. (2001).
-
Representative examples of 1H‐indazole‐based bioactive molecules. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- Stephenson, E. F. M. (1955). Organic Syntheses, Coll. Vol. 3, 475.
-
Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. (2012). Chemical Communications. [Link]
-
Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- Upmanyu, N. (2016). Recent Progress in Chemistry and Biology of Indazole and its. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076.
-
1H-Indazole-5,6-diamine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
- Vernekar, S., et al. (2010).
- Wang, X., et al. (2022).
- Zhang, J., & Yang, Q. (2018). Indazole-containing derivatives represent one of the most important heterocycles in drug molecules.
- Zugazagoitia, J., et al. (2016).
- Badr, M. H., et al. (2013).
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Institutes of Health (NIH). [Link]
-
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results. [Link]
- Liu, et al. (n.d.).
- Nazaré, M., et al. (n.d.). An organophosphorus-mediated reductive cyclization and a subsequent N-N bond formation of substituted benzamidines to construct 3-amino-2H-indazoles.
- Shin, D., et al. (2007). YC-1, 3-(50hydroxymethyl-20-furyl)-1-benzyl indazole is one the potent HIF-1a inhibitor.
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). National Institutes of Health (NIH). [Link]
- Vasudevan, et al. (n.d.).
- von Auwers, K. (n.d.). Prepared indazoles from benzaldoxime acetates bearing o-tosyl- or o-acyl-amino groups.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Indazole-5,6-diamine | C7H8N4 | CID 81900 - PubChem [pubchem.ncbi.nlm.nih.gov]
